Cas no 20929-25-3 ((2-Fluorophenyl)(4-methylpiperazin-1-yl)methanone)
(2-Fluorophenyl)(4-methylpiperazin-1-yl)methanone Chemical and Physical Properties
Names and Identifiers
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- (2-Fluorophenyl)(4-methylpiperazin-1-yl)methanone
- (2-FLUORO-PHENYL)-(4-METHYL-PIPERAZIN-1-YL)-METHANONE
- (2-fluorophenyl)-(4-methylpiperazin-1-yl)methanone
- AKOS003847946
- Methanone, (2-fluorophenyl)(4-methyl-1-piperazinyl)-
- Z31434082
- SCHEMBL13504015
- 20929-25-3
- DTXSID50400672
-
- Inchi: 1S/C12H15FN2O/c1-14-6-8-15(9-7-14)12(16)10-4-2-3-5-11(10)13/h2-5H,6-9H2,1H3
- InChI Key: PAAYCRJEVXTQNE-UHFFFAOYSA-N
- SMILES: FC1C=CC=CC=1C(N1CCN(C)CC1)=O
Computed Properties
- Exact Mass: 222.11684127g/mol
- Monoisotopic Mass: 222.11684127g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 251
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.4
- Topological Polar Surface Area: 23.6Ų
(2-Fluorophenyl)(4-methylpiperazin-1-yl)methanone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM169468-5g |
(2-fluorophenyl)(4-methylpiperazin-1-yl)methanone |
20929-25-3 | 95% | 5g |
$445 | 2023-02-18 | |
| Chemenu | CM169468-5g |
(2-fluorophenyl)(4-methylpiperazin-1-yl)methanone |
20929-25-3 | 95% | 5g |
$445 | 2021-08-05 | |
| Alichem | A139001878-5g |
(2-Fluorophenyl)(4-methylpiperazin-1-yl)methanone |
20929-25-3 | 95% | 5g |
$407.04 | 2023-09-02 |
(2-Fluorophenyl)(4-methylpiperazin-1-yl)methanone Related Literature
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Ruili Liu,Mengping Gao,Jing Zhang,Zhilian Li,Jinyang Chen,Ping Liu,Dongqing Wu RSC Adv., 2015,5, 24205-24209
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Tanya Ostapenko,Peter J. Collings,Samuel N. Sprunt,J. T. Gleeson Soft Matter, 2013,9, 9487-9498
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
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Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
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Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
Additional information on (2-Fluorophenyl)(4-methylpiperazin-1-yl)methanone
Recent Advances in the Study of (2-Fluorophenyl)(4-methylpiperazin-1-yl)methanone (CAS: 20929-25-3) and Its Applications in Chemical Biology and Medicine
(2-Fluorophenyl)(4-methylpiperazin-1-yl)methanone (CAS: 20929-25-3) is a compound of significant interest in the field of chemical biology and medicinal chemistry. Recent studies have explored its potential as a versatile scaffold for the development of novel therapeutic agents. This research briefing synthesizes the latest findings on this compound, focusing on its synthesis, biological activity, and potential applications in drug discovery.
The compound's structure features a fluorophenyl group linked to a methylpiperazine moiety, which has been shown to interact with various biological targets. Recent research has highlighted its role as a key intermediate in the synthesis of pharmacologically active molecules, particularly those targeting the central nervous system (CNS). Studies have demonstrated its utility in modulating neurotransmitter receptors, including dopamine and serotonin receptors, suggesting potential applications in treating neurological disorders.
One of the most notable advancements in the study of (2-Fluorophenyl)(4-methylpiperazin-1-yl)methanone is its application in the development of selective kinase inhibitors. Kinases play a critical role in cell signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer. Recent publications have reported the successful incorporation of this compound into kinase inhibitor scaffolds, resulting in improved selectivity and potency. These findings underscore its potential as a valuable tool in targeted cancer therapy.
In addition to its therapeutic potential, (2-Fluorophenyl)(4-methylpiperazin-1-yl)methanone has also been investigated for its pharmacokinetic properties. Recent pharmacokinetic studies have provided insights into its absorption, distribution, metabolism, and excretion (ADME) profiles. These studies have revealed favorable bioavailability and metabolic stability, making it a promising candidate for further drug development. Furthermore, computational modeling has been employed to predict its binding modes and interactions with biological targets, aiding in the rational design of derivatives with enhanced efficacy.
The synthesis of (2-Fluorophenyl)(4-methylpiperazin-1-yl)methanone has also seen significant advancements. Recent methodologies have focused on optimizing yield and purity while reducing the environmental impact of the synthetic process. Green chemistry approaches, such as the use of catalytic systems and solvent-free conditions, have been successfully applied to its production. These innovations not only improve the scalability of the synthesis but also align with the growing emphasis on sustainable practices in pharmaceutical manufacturing.
Looking ahead, the continued exploration of (2-Fluorophenyl)(4-methylpiperazin-1-yl)methanone holds great promise for the development of next-generation therapeutics. Its versatility as a building block, combined with its favorable pharmacological properties, positions it as a key player in the discovery of new drugs for a wide range of diseases. Future research directions may include further optimization of its derivatives, expanded biological testing, and clinical translation of the most promising candidates.
In conclusion, (2-Fluorophenyl)(4-methylpiperazin-1-yl)methanone (CAS: 20929-25-3) represents a compound of considerable interest in chemical biology and medicinal chemistry. The latest research highlights its potential in drug discovery, particularly in the areas of CNS disorders and oncology. With ongoing advancements in synthesis and biological evaluation, this compound is poised to make significant contributions to the field of pharmaceutical sciences.
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